Regioisomeric Architecture: C1-Geminal α,α-Disubstitution vs. C2/C3-substituted Phthalimido-Cyclopentane Analogs
The C1-geminal substitution pattern of CAS 51971-46-1 places both the phthalimido protecting group and the free carboxylic acid on the same cyclopentane ring carbon, forming a quaternary α,α-disubstituted center [1]. This contrasts with cis-3-phthalimidocyclopentane-1-carboxylic acid (CAS 109062-70-6), where the phthalimido group resides on C3—three bonds away from the carboxyl—and with (1R,2S)-2-phthalimidocyclopentane-1-carboxylic acid (CAS 186249-64-9), which bears the phthalimido at the adjacent C2 position . The geminal arrangement in 51971-46-1 sterically shields the phthalimide from nucleophilic attack, while the C2-adjacent analog permits intramolecular hydrogen bonding between the phthalimido carbonyl and the carboxylic acid proton, documented to accelerate phthalimide ring-opening under basic conditions .
| Evidence Dimension | Phthalimido substitution position and consequential steric/electronic environment |
|---|---|
| Target Compound Data | C1-geminal: phthalimido and COOH on same ring carbon (quaternary α,α-disubstituted); LogP = 1.62; PSA = 74.68 Ų; rotatable bonds = 2 [1] |
| Comparator Or Baseline | CAS 109062-70-6: C3-substituted ( LogP ~1.47, PSA = 74.68 Ų, identical rotatable bonds) ; CAS 186249-64-9: C2-substituted, chiral (1R,2S), LogP = 1.47, PSA = 74.68 Ų |
| Quantified Difference | ΔLogP ≈ +0.15 (more lipophilic than C2/C3 analogs); identical PSA and rotatable bonds across regioisomers; C1-geminal exhibits unique quaternary center geometry absent in C2/C3 regioisomers [1] |
| Conditions | Predicted physicochemical properties (LogP, PSA) from ChemSrc database; structural comparison by connectivity analysis |
Why This Matters
The C1-geminal quaternary center confers greater steric protection to the phthalimide group, making CAS 51971-46-1 the preferred choice for synthetic sequences requiring phthalimide stability under nucleophilic or basic conditions where C2/C3 analogs would undergo premature deprotection.
- [1] MolAid. (2021). 1-(1,3-Dioxoisoindolin-2-yl)cyclopentane-1-carboxylic acid – Computed Properties: LogP 1.6, Topological PSA 74.7, Rotatable Bonds 2. Compound Database. View Source
